

structure and chemical properties of Biotin-16-dUTP

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Compound of Interest

Compound Name: Biotin-16-dUTP

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Biotin-16-dUTP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

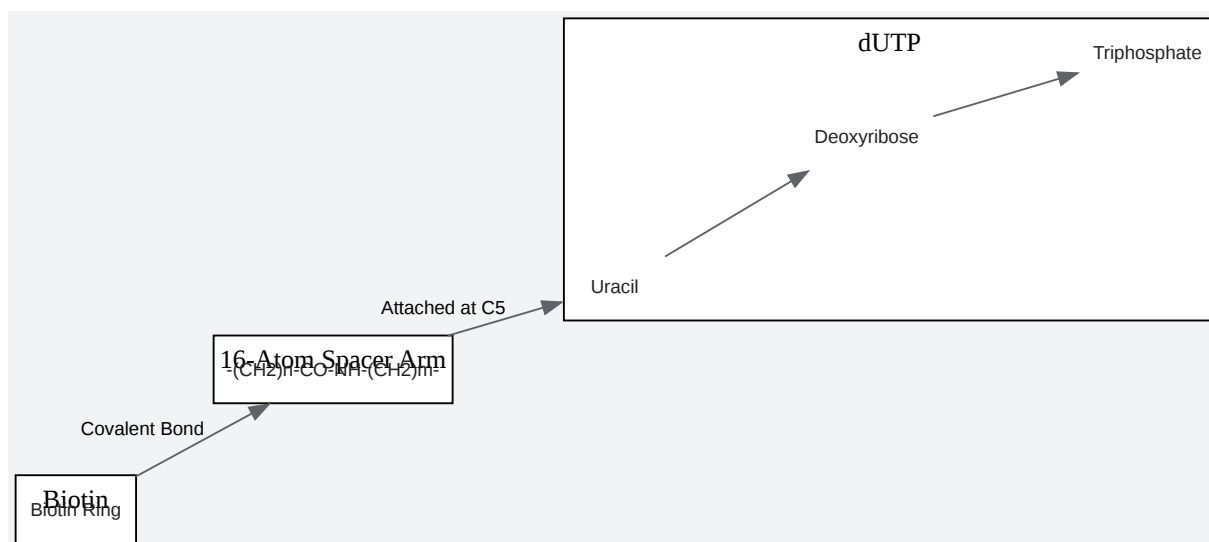
Biotin-16-dUTP (Biotin-16-2'-deoxyuridine-5'-triphosphate) is a critical molecular tool for the non-radioactive labeling of DNA. This modified nucleotide, a derivative of deoxyuridine triphosphate (dUTP), is engineered to incorporate a biotin molecule via a 16-atom spacer arm. This strategic design allows for its enzymatic integration into DNA by various DNA polymerases, replacing its natural counterpart, thymidine triphosphate (dTTP). The incorporated biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin or avidin conjugates, which can be linked to fluorescent dyes, enzymes (like horseradish peroxidase or alkaline phosphatase), or other reporter molecules. This guide provides an in-depth overview of the structure, chemical properties, and common applications of **Biotin-16-dUTP**, complete with detailed experimental protocols and workflow diagrams.

Structure and Chemical Properties

Biotin-16-dUTP consists of three key components: a 2'-deoxyuridine-5'-triphosphate nucleotide, a biotin molecule, and a 16-atom spacer arm linking the C5 position of the

pyrimidine ring to the biotin.[1] This linker is crucial as it minimizes steric hindrance, allowing for efficient enzymatic incorporation and subsequent detection by streptavidin.[1][2]

Chemical Structure of Biotin-16-dUTP



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Caption: General structure of **Biotin-16-dUTP**.

Physicochemical Properties

A summary of the key quantitative data for **Biotin-16-dUTP** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₃₂ H ₅₂ N ₇ O ₁₈ P ₃ S (free acid)	[3][4]
Molecular Weight	947.78 g/mol (free acid)	
Exact Mass	947.23 g/mol (free acid)	
Purity	≥ 98% (HPLC)	
Form	Filtered solution in water or lyophilized powder	
Color	Colorless to slightly yellow	
Concentration	Typically 1.0 mM - 1.1 mM	
pH	7.5 ± 0.5	
λ _{max}	240 nm	
Extinction Coefficient (ε)	10.7 L mmol ⁻¹ cm ⁻¹ (at 240 nm, Tris-HCl pH 7.5)	
Storage Conditions	-20°C	
Shelf Life	12 months from date of receipt	

Applications in Molecular Biology

Biotin-16-dUTP is a versatile reagent used in a variety of DNA labeling techniques. Its incorporation allows for the generation of biotinylated DNA probes for applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), Southern blotting, and dot blots. It is a substrate for several DNA polymerases, including DNA Polymerase I (and its Klenow fragment), Taq DNA polymerase, Terminal deoxynucleotidyl Transferase (TdT), and reverse transcriptase.

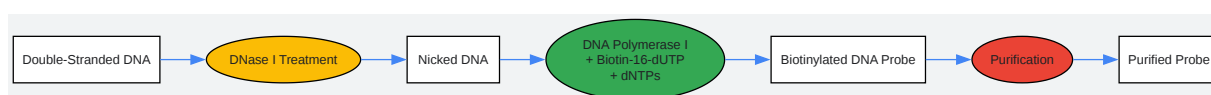
Experimental Protocols

Detailed methodologies for key DNA labeling techniques using **Biotin-16-dUTP** are provided below.

Nick Translation

Nick translation is a method to introduce labeled nucleotides into double-stranded DNA. The process utilizes DNase I to create single-stranded "nicks" and DNA Polymerase I to both excise existing nucleotides from the 5' side of the nick and incorporate new, labeled nucleotides at the 3' side.

Workflow for Nick Translation



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Caption: Workflow of DNA labeling by nick translation.

Protocol:

- Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
 - 1 µg of template DNA (linearized plasmid, cosmid, or purified PCR product)
 - 5 µL of 10x Nick Translation Buffer
 - 5 µL of 10x **Biotin-16-dUTP**/dNTP mix (containing dATP, dCTP, dGTP, dTTP, and **Biotin-16-dUTP**)
 - 10 µL of Enzyme Mix (DNA Polymerase I/DNase I)
 - Nuclease-free water to a final volume of 50 µL.
- Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 15°C for 90 minutes. This incubation time is optimized to generate fragments between 200 and 500 base pairs.

- **Reaction Termination:** Stop the reaction by adding 5 μL of 0.5 M EDTA (pH 8.0) and heating to 65°C for 10 minutes.
- **Probe Purification:** Purify the biotinylated DNA probe to remove unincorporated nucleotides using methods such as ethanol precipitation or spin column chromatography.
- **Analysis (Optional):** The size of the labeled fragments can be checked by running a small aliquot on an agarose gel.

Random Primed Labeling

This technique is used to generate uniformly labeled DNA probes from a denatured DNA template. A mixture of random hexanucleotide primers anneals to the template at multiple sites, and the Klenow fragment of DNA Polymerase I extends these primers, incorporating biotinylated dUTP in the process.

Workflow for Random Primed Labeling



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Caption: Workflow of DNA labeling by random priming.

Protocol:

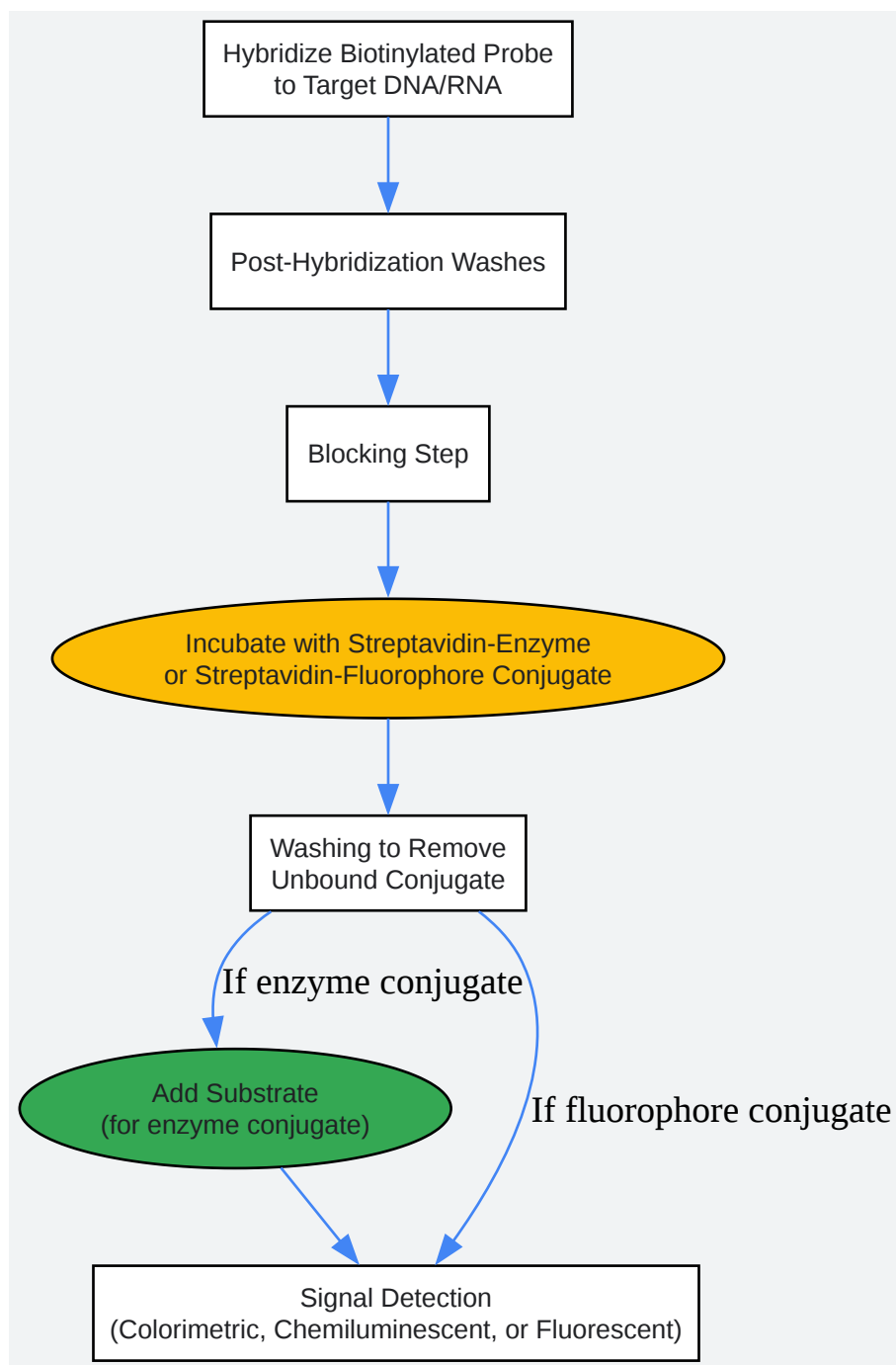
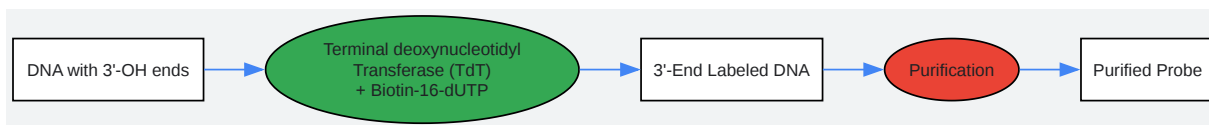
- **Template Preparation:** To a reaction tube, add 10 ng to 3 μg of linearized DNA and adjust the volume to 15 μL with autoclaved, double-distilled water.
- **Denaturation:** Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill on ice.
- **Reaction Setup:** On ice, add the following to the denatured DNA:
 - 2 μL of 10x Hexanucleotide Mix

- 2 μ L of 10x Biotin/dNTP mixture (typically 1 mM dATP, dGTP, dCTP, 0.65 mM dTTP, and 0.35 mM **Biotin-16-dUTP**)
- 1 μ L of Klenow Enzyme.
- Incubation: Mix gently, centrifuge briefly, and incubate for at least 60 minutes at 37°C. Longer incubation times (up to 20 hours) can increase the yield.
- Reaction Termination: Stop the reaction by adding 2 μ L of 0.2 M EDTA (pH 8.0).
- Probe Purification: Purify the labeled probe as described for nick translation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. This method is often used for labeling oligonucleotides or for the TUNEL (TdT-mediated dUTP Nick End Labeling) assay to detect apoptosis.

Workflow for 3'-End Labeling



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